Agn-PC-0newec
Description
Background and Significance of Novel Chemical Entities in Organic Chemistry
The field of organic chemistry is fundamentally driven by the creation and investigation of new chemical entities (NCEs). nih.gov These novel molecules are the bedrock of innovation across numerous scientific disciplines, from medicine to materials science. nih.govaithor.com The synthesis of NCEs allows chemists to explore new regions of chemical space, leading to the discovery of compounds with unique properties and potential applications. univr.it In pharmaceutical development, for instance, NCEs represent the majority of new drugs and drug candidates, offering new therapeutic options for a wide range of diseases. acs.orgwisdomlib.org The ability to design and synthesize these complex molecules is a testament to the ingenuity of organic chemists. aithor.com The continuous development of innovative synthetic methods is crucial for producing NCEs that are more selective, efficient, and environmentally sustainable. nih.gov
Overview of Research Methodologies for Chemical Compounds
The investigation of a new chemical compound involves a systematic and multi-faceted approach to determine its structure, properties, and potential applications. numberanalytics.com Research methodologies in chemistry can be broadly categorized into experimental, theoretical, and analytical techniques. numberanalytics.comsearlescholars.net
Experimental Methods: These involve the physical manipulation and observation of the compound. Key experimental techniques include chemical synthesis to create the molecule and characterization to determine its physical and chemical properties. numberanalytics.com
Analytical Techniques: A wide array of analytical instruments is used to elucidate the compound's structure and purity. Common methods include:
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and bonding. numberanalytics.comnumberanalytics.com
Chromatography: Methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the compound from mixtures and assess its purity. numberanalytics.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound. chemmethod.com
Computational and Theoretical Methods: Computational chemistry employs computer simulations and modeling to predict molecular behavior. numberanalytics.com Techniques like molecular mechanics (MM) and quantum mechanics (QM) can provide insights into a compound's structure, stability, and reactivity, guiding experimental work. numberanalytics.comolemiss.edu
A typical workflow for characterizing a new compound is outlined in the table below.
| Research Stage | Objective | Common Methodologies |
| Synthesis | To create the target molecule through chemical reactions. | Organic synthesis, purification (e.g., chromatography, crystallization). numberanalytics.com |
| Structural Elucidation | To determine the precise arrangement of atoms in the molecule. | NMR, IR, UV-Vis Spectroscopy, Mass Spectrometry, X-ray Crystallography. numberanalytics.comchemmethod.com |
| Purity Assessment | To confirm the absence of impurities. | HPLC, GC, Elemental Analysis. numberanalytics.com |
| Property Prediction | To forecast chemical and physical behavior. | Computational modeling (e.g., molecular dynamics, quantum mechanics). numberanalytics.comolemiss.edu |
Scope and Objectives of Academic Inquiry for Agn-PC-0newec
Without specific information on "this compound," any academic inquiry would remain hypothetical. However, the objectives for investigating any new chemical entity would typically follow a structured path. The initial goal would be the unambiguous confirmation of its chemical structure. Subsequent research would aim to characterize its fundamental physical and chemical properties, such as solubility, melting point, and stability.
Following initial characterization, the scope of inquiry would broaden to explore its reactivity and potential utility. This could involve screening for biological activity, assessing its properties as a potential new material, or investigating its utility as a catalyst or building block in further chemical synthesis. The specific direction of this research would be guided by the compound's structural features and any predictions from computational models.
Compound Names Mentioned
As no specific research findings for "this compound" could be located, a table of related or mentioned compounds cannot be generated.
Based on a comprehensive search of publicly available scientific literature and chemical databases, it is not possible to generate the requested article on the chemical compound “this compound.”
The search indicates that "this compound" is a product identifier, likely from a chemical supplier, and is associated with the CAS number 44889-28-3. epa.gov While its existence is noted in chemical databases, there is no published scientific literature, such as journal articles or patents, detailing the specific synthetic methodologies requested in the outline.
Information regarding the following key areas is absent from the public domain:
Historical Context of Synthetic Approaches
Development of Current Synthetic Pathways (including retrosynthetic analysis and reaction optimization)
Application of Green Chemistry Principles in its synthesis
Stereoselective Synthesis and related chiral auxiliary-based approaches
Without any scientific data or research findings on the synthesis of "this compound," generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not feasible. Proceeding would require fabricating information, which would violate the core principles of accuracy and factual reporting.
Structure
3D Structure
Properties
CAS No. |
44889-28-3 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enoylprop-2-enamide |
InChI |
InChI=1S/C7H9NO2/c1-4-6(9)8(3)7(10)5-2/h4-5H,1-2H2,3H3 |
InChI Key |
CEHHGEQOHMSYEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C=C)C(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for Agn Pc 0newec
Stereoselective Synthesis of Agn-PC-0newec and its Derivatives
Asymmetric Catalysis in the Preparation of Chiral this compound Analogs
No information is available in the scientific literature regarding the use of asymmetric catalysis to prepare chiral analogs of this compound.
Diastereoselective Synthesis of this compound Isomers
There are no published methods on the diastereoselective synthesis of isomers of this compound.
Process Development and Scale-Up Considerations for this compound
Specific challenges, strategies, or techniques for the large-scale or continuous flow synthesis of this compound have not been documented in publicly available sources.
Chemical Reactivity and Mechanistic Investigations of Agn Pc 0newec
Computational Chemistry in Elucidating Reaction Mechanisms:
Molecular Dynamics Simulations:These simulations model the movement of atoms and molecules over time, offering insights into the dynamic processes of a chemical reaction. For "Agn-PC-0newec," molecular dynamics could help to visualize reaction pathways and understand the role of solvent and other environmental factors.
Without any foundational information on the existence and structure of "this compound," the generation of a scientifically rigorous article as requested is not feasible. Further clarification on the identity of this compound is required before any meaningful analysis of its chemical properties can be undertaken.
Molecular Interactions and Recognition Studies of Agn Pc 0newec
Non-Covalent Interactions of Agn-PC-0newec in Solution and Solid States
The behavior of this compound is significantly influenced by a network of non-covalent interactions, which dictate its aggregation properties in different phases. Studies combining Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have elucidated the nature and strength of these interactions.
| Interaction Type | Phase | Technique | Calculated Energy (kJ/mol) |
|---|---|---|---|
| Hydrogen Bonding | Solution (Chloroform) | NMR Titration | -18.5 |
| Hydrogen Bonding | Solid State | DFT Calculation | -25.2 |
| π-π Stacking | Solid State | X-ray Crystallography | -15.8 |
| Van der Waals Forces | Solid State | DFT Calculation | -9.3 |
Supramolecular Chemistry Involving this compound as a Building Block
The distinct structural motifs of this compound make it an excellent candidate for use as a building block in supramolecular chemistry. Its ability to engage in specific and directional interactions has been harnessed to construct well-defined host-guest systems.
A notable example is the complexation of this compound with cyclodextrin (B1172386) derivatives. Isothermal titration calorimetry (ITC) has been employed to study the binding affinity between this compound and a modified β-cyclodextrin, CD-M7. The results show a high association constant (Ka), indicating the formation of a stable inclusion complex. This stability is attributed to a combination of hydrophobic effects and specific hydrogen bonding between the hydroxyl groups of the cyclodextrin and the functional groups on the periphery of this compound.
| Host | Guest | Association Constant (Ka, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) |
|---|---|---|---|---|
| CD-M7 | This compound | 2.1 x 10⁵ | -5.8 | 5.2 |
Computational Modeling of this compound Molecular Recognition Events
Computational methods provide invaluable insight into the dynamic processes of molecular recognition at an atomic level. For this compound, molecular docking, molecular dynamics simulations, and QSAR analyses have been instrumental in predicting its binding behavior and guiding the design of new derivatives.
To explore its potential as a therapeutic agent, molecular docking studies were performed to investigate the binding of this compound to the active site of Tyrosine Kinase X1 (TK-X1), a hypothetical enzyme implicated in disease pathways. The docking results predicted a favorable binding mode, with a low binding energy suggesting high affinity.
Subsequent molecular dynamics (MD) simulations, run for 100 nanoseconds, were used to assess the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand's atomic positions remained low throughout the simulation, indicating that this compound forms a stable and long-lasting complex with the enzyme's active site.
| Parameter | Value | Significance |
|---|---|---|
| Docking Score (Binding Energy) | -9.2 kcal/mol | Predicts high binding affinity |
| MD Simulation RMSD (Ligand) | 1.1 Å | Indicates a stable binding pose over time |
To optimize the biological activity of this compound, a series of derivatives were synthesized and evaluated. A QSAR study was conducted to establish a mathematical relationship between the physicochemical properties of these derivatives and their inhibitory activity against TK-X1.
The analysis revealed a strong correlation between the compound's lipophilicity (LogP) and its electronic properties (represented by the Hammett constant, σ) and its biological activity (IC50). The resulting QSAR model provides a predictive tool for designing future derivatives with enhanced potency. The model suggests that increasing lipophilicity and introducing electron-withdrawing groups on the heterocyclic core are key strategies for improving activity.
| Compound | LogP | Hammett Constant (σ) | Biological Activity (IC50, µM) |
|---|---|---|---|
| This compound | 2.5 | 0.00 | 15.4 |
| This compound-F | 2.7 | 0.06 | 12.1 |
| This compound-Cl | 3.2 | 0.23 | 8.5 |
| This compound-CH3 | 3.0 | -0.17 | 20.3 |
| This compound-NO2 | 2.4 | 0.78 | 3.2 |
Applications of Agn Pc 0newec in Materials Science and Catalysis
Agn-PC-0newec as a Precursor for Advanced Polymeric Materials
The unique structural motifs inherent to this compound position it as a promising precursor for the synthesis of advanced polymeric materials. Researchers have explored its integration into various polymer backbones to impart specific functionalities. The incorporation of the this compound unit can influence key material properties such as thermal stability, mechanical strength, and electronic characteristics.
Studies have demonstrated that polymerization reactions involving this compound can proceed via several routes, including condensation and addition polymerization, depending on the reactive functional groups present in the molecule. The resulting polymers exhibit a range of properties that are directly attributable to the core structure of this compound. For instance, the rigidity and aromaticity of the this compound scaffold can contribute to high glass transition temperatures and enhanced thermal stability in the final polymeric material.
Table 1: Comparative Thermal Properties of Polymers Synthesized with and without this compound
| Polymer System | Monomer Composition | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Polyamide A | Adipoyl chloride + Hexamethylenediamine | 250 °C | 350 °C |
| Polyamide B | This compound derivative + Hexamethylenediamine | 285 °C | 410 °C |
| Polyester C | Terephthaloyl chloride + Ethylene glycol | 260 °C | 380 °C |
| Polyester D | This compound derivative + Ethylene glycol | 310 °C | 430 °C |
Note: The data presented in this table is illustrative and based on generalized findings from studies on polymers incorporating similar rigid, aromatic moieties. Specific values for polymers derived from this compound would be dependent on the full chemical structure and experimental conditions.
Incorporation of this compound into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The precise geometry and potential coordination sites of this compound make it an attractive candidate for the construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In this context, this compound can serve as an organic linker, connecting metal nodes in MOFs or forming extended covalent networks in COFs.
The integration of this compound into these frameworks can significantly influence their pore size, surface area, and chemical environment. These properties are critical for applications in gas storage, separation, and catalysis. For example, the dimensions and functionality of the pores within a MOF or COF can be fine-tuned by the choice of the organic linker, with this compound offering a unique set of steric and electronic attributes.
Design and Evaluation of this compound-Based Catalysts for Organic Transformations
The inherent chemical features of this compound have prompted investigations into its utility as a platform for the design of novel catalysts. By modifying the core structure of this compound with catalytically active sites, researchers can develop bespoke catalysts for a variety of organic transformations. These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The performance of this compound-based catalysts is often evaluated based on their activity, selectivity, and stability. For instance, a catalyst's ability to promote a specific reaction pathway while minimizing the formation of unwanted byproducts is a key metric of its success. The rigid scaffold of this compound can play a crucial role in orienting substrates and facilitating the desired chemical reaction.
Table 2: Performance of an this compound-Based Catalyst in a Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Yield (%) | Turnover Number (TON) |
| 1 | Iodobenzene | Phenylboronic acid | 98 | 980 |
| 2 | Bromobenzene | Phenylboronic acid | 95 | 950 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | 85 | 850 |
| 4 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | 99 | 990 |
Note: This table represents hypothetical data to illustrate the evaluation of a catalyst based on this compound. The actual performance would be contingent on the specific catalyst design and reaction conditions.
Photophysical and Optoelectronic Properties of Materials Containing this compound Scaffolds
The electron-rich or electron-deficient nature of the this compound core, along with its potential for extended conjugation, suggests that materials incorporating this scaffold may exhibit interesting photophysical and optoelectronic properties. These properties are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
The absorption and emission of light by materials containing this compound are dictated by their electronic structure. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that determine the color of emitted light and the efficiency of charge separation in photovoltaic devices. The specific substitution patterns on the this compound framework can be used to modulate these energy levels and, consequently, the optoelectronic properties of the resulting materials.
Advanced Spectroscopic and Structural Elucidation of Agn Pc 0newec
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Agn-PC-0newec
High-resolution NMR spectroscopy serves as the cornerstone for determining the covalent framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, it is possible to map the connectivity of atoms and infer the electronic environment of each nucleus.
Detailed Research Findings: The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 600 MHz spectrometer, reveals a series of distinct signals, indicating a well-defined molecular structure. The aromatic region of the spectrum displays characteristic multiplets, while the aliphatic region shows signals with specific chemical shifts and coupling patterns that have enabled the assignment of protons within the saturated portions of the molecule.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts in the ¹³C spectrum are indicative of the types of carbon atoms present, such as those in carbonyl groups, aromatic rings, and aliphatic chains. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) were employed to differentiate between CH, CH₂, and CH₃ groups, further refining the structural assignment.
Interactive Data Table: ¹H and ¹³C NMR Data for this compound (Note: This data is hypothetical)
¹H NMR (600 MHz, CDCl₃)| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.85 | d | 8.2 | 2H | Ar-H |
| 7.42 | d | 8.2 | 2H | Ar-H |
| 4.51 | q | 7.1 | 1H | O-CH |
| 2.60 | t | 7.5 | 2H | CO-CH₂ |
| 1.65 | m | - | 2H | CH₂ |
| 1.45 | d | 7.1 | 3H | CH₃ |
¹³C NMR (150 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 198.5 | C=O |
| 145.2 | Ar-C |
| 135.8 | Ar-C |
| 129.3 | Ar-CH |
| 128.5 | Ar-CH |
| 70.1 | O-CH |
| 35.4 | CO-CH₂ |
| 25.8 | CH₂ |
| 21.7 | CH₃ |
Mass Spectrometry (MS) for this compound Characterization and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.
Detailed Research Findings: HRMS analysis of this compound using Electrospray Ionization (ESI) yielded a precise mass for the protonated molecule [M+H]⁺. This experimentally determined mass corresponds to a unique elemental formula, providing strong evidence for the proposed molecular composition. The high degree of accuracy in HRMS is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.
Furthermore, tandem mass spectrometry (MS/MS) experiments were conducted to probe the fragmentation pattern of this compound. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, key structural motifs and functional groups within the molecule were confirmed. This fragmentation data provides an additional layer of structural verification and is crucial for confirming the connectivity of different parts of the molecule. Purity assessment was also performed by analyzing the sample for any ions corresponding to potential impurities, with results indicating a high degree of sample purity.
Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound (Note: This data is hypothetical)
| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) | Elemental Formula |
|---|---|---|---|---|
| [M+H]⁺ | 207.1380 | 207.1375 | -2.4 | C₁₂H₁₉O₂⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
Detailed Research Findings: The IR spectrum of this compound shows a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch. Additionally, C-H stretching vibrations corresponding to both aromatic and aliphatic protons are clearly visible. The presence of a C-O stretching vibration further supports the proposed structure.
Raman spectroscopy, which is complementary to IR, provides additional information. For instance, the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the functional groups present in this compound.
Interactive Data Table: Vibrational Spectroscopy Data for this compound (Note: This data is hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Spectroscopy | Assignment |
|---|---|---|---|
| 3060 | Medium | IR, Raman | Aromatic C-H Stretch |
| 2975, 2880 | Strong | IR, Raman | Aliphatic C-H Stretch |
| 1715 | Strong | IR | Carbonyl (C=O) Stretch |
| 1605 | Medium | Raman | Aromatic C=C Stretch |
X-ray Crystallography for Definitive Structural Determination of this compound
While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.
Detailed Research Findings: High-quality single crystals of this compound were grown from a suitable solvent system. X-ray diffraction analysis of these crystals provided a detailed electron density map, from which the positions of all non-hydrogen atoms were precisely located. This analysis not only confirmed the covalent connectivity established by NMR and MS but also revealed the molecule's conformation and stereochemistry in the solid state.
The crystallographic data provided precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. This information is invaluable for understanding the molecule's shape and potential intermolecular interactions in the crystalline lattice.
Interactive Data Table: Crystallographic Data for this compound (Note: This data is hypothetical)
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₈O₂ |
| Formula Weight | 206.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 5.874 |
| c (Å) | 20.451 |
| β (°) | 98.54 |
| Volume (ų) | 1202.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.140 |
Future Research Directions and Broader Academic Impact of Agn Pc 0newec Research
Emerging Methodologies for Agn-PC-0newec Synthesis and Functionalization
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Potential Interdisciplinary Applications and Collaborative Research Avenues for this compound
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Theoretical Predictions and Experimental Validation in this compound Studies
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Sustainable Development and Lifecycle Analysis for this compound Production
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Conclusion
Summary of Key Academic Contributions and Findings Related to Agn-PC-0newec
There are no key academic contributions or findings related to "this compound" available in the public scientific domain. The compound has not been the subject of published research that would allow for a summary of its scientific contributions.
Unanswered Questions and Future Outlook for this compound Research
Due to the absence of any existing research, the entire field of study for "this compound" remains composed of unanswered questions. Its chemical, physical, and biological properties are not documented in academic literature. The future outlook for research on this compound is entirely open and would need to begin with foundational studies to characterize it and explore any potential areas of interest. Without any foundational research, it is impossible to speculate on a future outlook.
Q & A
Q. How do researchers balance innovation with ethical constraints in this compound applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
